4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Overview
Description
“4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is a cyanuric acid derivative . It has a molecular weight of 157.13 . Its IUPAC name is 4,6-dimethoxy-1,3,5-triazin-2-ol .
Synthesis Analysis
The compound is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H7N3O3 . The InChI code is 1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3, (H,6,7,8,9) .
Chemical Reactions Analysis
The cationic form of “this compound” is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles .
Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 35.5±0.5 cm3 . The compound has 6 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The polar surface area is 72 Å2 . The polarizability is 14.1±0.5 10-24 cm3 . The surface tension is 47.3±7.0 dyne/cm . The molar volume is 107.1±7.0 cm3 .
Scientific Research Applications
Synthesis Methodology : A practical method for synthesizing 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one using dimethylamine-functionalized solid-phase reagents has been developed, demonstrating the ease of obtaining the product and the possibility of recycling the silica gel used in the process (Hioki et al., 2009).
Condensing Agent in Chemistry : The compound is used as an efficient condensing agent in the formation of amides and esters, offering practical advantages in terms of reaction conditions and product purification (Kunishima et al., 1999).
Stable Sulfenic Acid : The synthesis and characterization of 4,6-Dimethoxy-1,3,5-triazin-2-sulfenic acid, a stable crystalline solid, have been achieved, providing valuable insights into its molecular and crystal structure (Tripolt et al., 1993).
Organometallic Alkylation : Its reactivity has been explored in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents, leading to the formation of alkyl derivatives in moderate to good yields (Samaritani et al., 2005).
Synthesis of 2-Oxazolines : The compound is used in the synthesis of 2-oxazolines from carboxylic acids under mild conditions, showcasing its role in facilitating chemical transformations (Bandgar & Pandit, 2003).
Solid-State Methyl Rearrangement : It has been studied for its unique solid-state methyl rearrangement properties, contributing to the understanding of molecular behaviors in different crystalline forms (Greenberg et al., 2001).
C–H Acetoxylation in Organic Synthesis : The compound serves as a removable/modifiable directing group in the regioselective acetoxylation of arenes, highlighting its utility in organic synthesis (Peng et al., 2017).
Photochemical Reactions : Studies have explored its role in photochemical reactions with hydrocarbons and ketones, contributing to the understanding of reaction mechanisms and product formation (Kayama et al., 1975).
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H332-H335 . It is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is D- and L-amino acids . It is used as an enantioseparation enhancer in the determination of these amino acids .
Mode of Action
This compound interacts with its targets by acting as a condensing agent . In the presence of this compound, D- and L-amino acids are derivatized with (S)-(-)-1-(naphthyl)ethylamine (NEA), resulting in the amino group of the D- and L-amino acid-NEA derivative being introduced in the triazine unit of this compound . This process produces sterically bulky diastereoisomers .
Biochemical Pathways
The biochemical pathway affected by this compound involves the derivatization of D- and L-amino acids . The compound enhances the enantioseparation of these amino acids, allowing them to be discriminated and successfully enantioseparated through reversed-phase liquid chromatography .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the successful enantioseparation of D- and L-amino acids . The compound’s interaction with these amino acids produces sterically bulky diastereoisomers, which can be discriminated and separated through reversed-phase liquid chromatography . This allows for the highly sensitive quantification of D- and L-amino acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to air and is incompatible with oxidizing agents and bases . Therefore, it should be stored under dry inert gas in cool, dry conditions in well-sealed containers . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one has been found to act as an effective coupling agent for solid phase peptide synthesis . It interacts with enzymes, proteins, and other biomolecules in a way that allows it to facilitate the formation of amides and esters . The nature of these interactions is largely dependent on the specific biomolecules involved, but generally, the compound serves to enhance the efficiency of the reaction process .
Cellular Effects
The effects of this compound on cells and cellular processes are still under investigation. It is known that the compound can influence cell function by impacting various cellular pathways. This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4,6-dimethoxy-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQLBWYPYHBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274536 | |
Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-59-8 | |
Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and efficient method to synthesize 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one?
A1: A practical method involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with acetic acid in the presence of dimethylamine-functionalized silica gel. This solid-phase approach allows for a straightforward reaction setup and easy product isolation. The silica gel used in this process can be recycled by washing with a diluted aqueous ammonia solution, further increasing the method's efficiency [, ].
Q2: What are the advantages of using dimethylamine-functionalized silica gel in this synthesis?
A2: This functionalized silica gel acts as a solid-phase reagent, simplifying the reaction workup compared to traditional solution-phase methods. It eliminates the need for complex extraction or purification steps. Moreover, the reusability of the silica gel adds to the method's overall cost-effectiveness and environmental friendliness [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.